2-chloro-N-(2-chloro-6-fluorobenzyl)-N-(pyridin-2-yl)benzamide
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Overview
Description
2-Chloro-N-[(2-chloro-6-fluorophenyl)methyl]-N-(pyridin-2-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with chloro, fluoro, and pyridinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[(2-chloro-6-fluorophenyl)methyl]-N-(pyridin-2-yl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 2-chlorobenzoyl chloride with an appropriate amine, such as pyridin-2-ylamine, under basic conditions.
Substitution Reactions: The next step involves the introduction of the chloro and fluoro substituents. This can be achieved through electrophilic aromatic substitution reactions using reagents like chlorine and fluorine sources.
Coupling Reactions: The final step involves coupling the substituted benzamide with 2-chloro-6-fluorobenzyl chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[(2-chloro-6-fluorophenyl)methyl]-N-(pyridin-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Oxidized benzamide derivatives.
Reduction: Reduced benzamide derivatives.
Substitution: Substituted benzamide derivatives with new functional groups replacing the chloro or fluoro substituents.
Scientific Research Applications
2-Chloro-N-[(2-chloro-6-fluorophenyl)methyl]-N-(pyridin-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its interactions with biological targets.
Material Science: It is explored for its potential use in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: The compound is used in biological assays to study its effects on various biological pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-chloro-N-[(2-chloro-6-fluorophenyl)methyl]-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(pyridin-2-yl)benzamide: Lacks the additional chloro and fluoro substituents.
N-[(2-Chloro-6-fluorophenyl)methyl]-N-(pyridin-2-yl)benzamide: Similar structure but without the 2-chloro substitution on the benzamide core.
Uniqueness
2-Chloro-N-[(2-chloro-6-fluorophenyl)methyl]-N-(pyridin-2-yl)benzamide is unique due to the presence of both chloro and fluoro substituents, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s binding affinity to specific targets and its stability under various conditions.
Properties
Molecular Formula |
C19H13Cl2FN2O |
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Molecular Weight |
375.2 g/mol |
IUPAC Name |
2-chloro-N-[(2-chloro-6-fluorophenyl)methyl]-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C19H13Cl2FN2O/c20-15-7-2-1-6-13(15)19(25)24(18-10-3-4-11-23-18)12-14-16(21)8-5-9-17(14)22/h1-11H,12H2 |
InChI Key |
QCZWPOURQIKQQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N(CC2=C(C=CC=C2Cl)F)C3=CC=CC=N3)Cl |
Origin of Product |
United States |
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